(2,2-Dimethylpropyl)mercuri acetate

Description

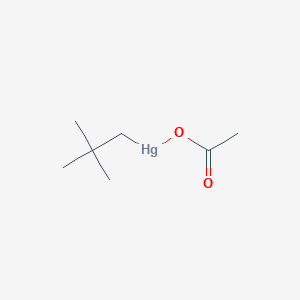

(2,2-Dimethylpropyl)mercuri acetate (CAS: 36215-11-9) is an organomercury compound with the molecular formula C₇H₁₄HgO₂ and a molecular weight of 330.78 g/mol . Its structure features a branched 2,2-dimethylpropyl (neopentyl) group bonded to a mercury atom, which is further linked to an acetate moiety. This compound’s unique steric and electronic properties arise from the bulky neopentyl group, influencing its reactivity, solubility, and biological interactions. Limited literature and patents exist for this compound, suggesting it is less studied compared to other organomercury derivatives .

Properties

CAS No. |

36215-11-9 |

|---|---|

Molecular Formula |

C7H14HgO2 |

Molecular Weight |

330.78 g/mol |

IUPAC Name |

acetyloxy(2,2-dimethylpropyl)mercury |

InChI |

InChI=1S/C5H11.C2H4O2.Hg/c1-5(2,3)4;1-2(3)4;/h1H2,2-4H3;1H3,(H,3,4);/q;;+1/p-1 |

InChI Key |

QXZASPRKFQPULE-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)O[Hg]CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpropyl)mercuri acetate typically involves the reaction of 2,2-dimethylpropyl halides with mercuric acetate. The reaction is carried out in an organic solvent, such as ethanol or methanol, under controlled temperature and pressure conditions. The general reaction can be represented as follows:

2,2-Dimethylpropyl halide+Mercuric acetate→(2,2-Dimethylpropyl)mercuri acetate+Halide ion

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)mercuri acetate undergoes various chemical reactions, including:

Substitution Reactions: The acetate group can be replaced by other nucleophiles.

Reduction Reactions: The mercury center can be reduced to elemental mercury or other lower oxidation states.

Oxidation Reactions: The compound can be oxidized to form different mercury-containing species.

Common Reagents and Conditions

Substitution: Common reagents include halides, thiols, and amines.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol can yield a thiolate mercury compound, while reduction with NaBH4 can produce elemental mercury.

Scientific Research Applications

(2,2-Dimethylpropyl)mercuri acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its effects on biological systems, particularly in understanding mercury toxicity.

Medicine: Investigated for potential therapeutic uses, although its toxicity limits its direct application.

Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)mercuri acetate involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins and enzymes, leading to inhibition of their function. This interaction disrupts cellular processes and can result in toxicity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Comparative Findings

Steric Effects :

- The neopentyl group in this compound introduces significant steric hindrance, which may reduce its reactivity with biological targets compared to linear alkyl analogs like ethylmercuric acetate .

- In contrast, methylmercuric acetate lacks steric bulk, enabling easier penetration into biological membranes and contributing to its extreme toxicity .

Functional Group Impact :

- The methoxyethyl group in 2-Methoxyethylmercury acetate introduces polarity, enhancing water solubility compared to the hydrophobic neopentyl group .

- Ethylmercuric acetate ’s simpler structure correlates with moderate fungicidal efficacy, while the neopentyl derivative’s activity remains understudied .

Applications: Most organomercury compounds (e.g., phenylmercuric acetate) were phased out due to toxicity, but niche applications may exist for neopentyl derivatives in controlled industrial settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.